7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the oxadiazole and bromophenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-bromophenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of a hydrazide with a bromobenzoyl chloride under acidic conditions . The resulting intermediate is then coupled with a butyl-substituted tetrahydroquinazoline derivative through a condensation reaction, often facilitated by a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Condensation Reactions: The compound can form new bonds with other molecules through condensation reactions, expanding its chemical versatility.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used for substitution reactions involving the bromophenyl group.
Condensation: Bases like sodium hydride or potassium carbonate facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .
Scientific Research Applications
7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and oxadiazole groups can form specific interactions with these targets, potentially inhibiting or activating their functions . The compound may also participate in signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Another bromophenyl-containing compound with applications in natural product synthesis.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.
1,3,5-Tris(4-bromophenyl)benzene: Used in organic synthesis and material science.
Uniqueness
7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of a quinazoline core with bromophenyl and oxadiazole groups.
Properties
Molecular Formula |
C20H17BrN4O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-2-3-9-25-19(26)15-8-7-13(11-16(15)22-20(25)27)18-23-17(24-28-18)12-5-4-6-14(21)10-12/h4-8,10-11H,2-3,9H2,1H3,(H,22,27) |
InChI Key |
DJEQDIKEPOMCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O |
Origin of Product |
United States |
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